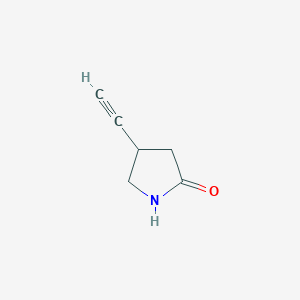
Ácido 2,2-difluoro-3-(tiofen-2-il)ciclopropano-1-carboxílico
Descripción general
Descripción
“2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid” is a compound that contains a cyclopropane core with two fluorine atoms attached to the same carbon atom and a carboxylic acid group . It also contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring. Two of the carbon atoms in the ring are substituted with fluorine atoms . Attached to the ring is a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Aplicaciones Científicas De Investigación
Química Medicinal
El tiofeno y sus derivados son una clase muy importante de compuestos heterocíclicos con diversas aplicaciones en química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas, como antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógenos, antimitóticas, antimicrobianas, inhibidoras de quinasas y anticancerígenas .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial como inhibidores de la corrosión . Se pueden utilizar para proteger metales y otros materiales de la degradación debido a la exposición a factores ambientales .
Ciencia de Materiales
Las moléculas mediadas por tiofeno juegan un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores se utilizan en una variedad de dispositivos electrónicos, incluidos los transistores de efecto de campo orgánico (OFET) y los diodos emisores de luz orgánicos (OLED) .
Sondas Biológicas
Los derivados del tiofeno se pueden utilizar para diseñar nuevas sondas moleculares fluorescentes . Estas sondas se pueden utilizar para analizar muestras ambientales y biológicas .
Síntesis de Nuevos Compuestos
Los derivados del tiofeno se pueden utilizar como bloques de construcción en la síntesis de nuevos compuestos . Por ejemplo, se pueden utilizar en la reacción de síntesis de piridina de Chichibabin multicomponente para sintetizar nuevos híbridos moleculares fluorescentes .
Direcciones Futuras
Thiophene derivatives, including “2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid”, continue to be a topic of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on exploring the synthesis methods, reaction mechanisms, and biological activities of these compounds.
Mecanismo De Acción
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these moieties can bind to their targets and modulate their activity, leading to downstream effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Análisis Bioquímico
Biochemical Properties
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites and affecting cellular metabolism . Additionally, it may bind to specific proteins, modulating their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may activate or inhibit signaling cascades that regulate cell growth, differentiation, and apoptosis . These effects can have significant implications for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their activity and function . This binding may involve specific interactions with active sites or allosteric sites, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity and potency . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are important for evaluating its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, altered gene expression, and disrupted cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production . Understanding these metabolic interactions is essential for evaluating the compound’s potential therapeutic applications and side effects .
Transport and Distribution
The transport and distribution of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound may be actively transported into cells or passively diffuse across cell membranes . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid can affect its activity and function . The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with enzymes and proteins, as well as its overall biochemical and cellular effects .
Propiedades
IUPAC Name |
2,2-difluoro-3-thiophen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8(10)5(6(8)7(11)12)4-2-1-3-13-4/h1-3,5-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUXJZBSWMISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)



![5,8-Dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B1480484.png)

![4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480487.png)


![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)



